

# A Comprehensive Technical Guide to 2-(1H-pyrazol-1-yl)cyclohexan-1-amine

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## Compound of Interest

Compound Name: 2-(1H-pyrazol-1-yl)cyclohexan-1-amine

CAS No.: 1017665-07-4

Cat. No.: B2872515

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## Abstract

This technical guide provides a detailed overview of **2-(1H-pyrazol-1-yl)cyclohexan-1-amine**, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The pyrazole moiety is a well-established pharmacophore, and its combination with a cyclohexylamine scaffold presents a compelling avenue for the development of novel therapeutic agents.<sup>[1][2]</sup> This document covers the chemical identity, physicochemical properties, a proposed synthetic pathway, and potential applications of the title compound, with a focus on its relevance to drug development professionals. While a specific CAS number for **2-(1H-pyrazol-1-yl)cyclohexan-1-amine** is not readily available in public databases as of the latest search, this guide synthesizes information from related structures and the broader field of pyrazole chemistry to provide a valuable resource for researchers.

## Chemical Identity and Physicochemical Properties

**2-(1H-pyrazol-1-yl)cyclohexan-1-amine** is a substituted cycloalkane containing a pyrazole ring attached to a cyclohexane ring, which also bears a primary amine group. The presence of both a hydrogen bond donor (the amine) and acceptor (the pyrazole nitrogens) suggests its potential for diverse molecular interactions with biological targets.[1]

Table 1: Physicochemical Properties of **2-(1H-pyrazol-1-yl)cyclohexan-1-amine**

Property	Value	Source
Molecular Formula	C9H15N3	PubChem[3]
Molecular Weight	165.24 g/mol	PubChem[3]
Monoisotopic Mass	165.1266 Da	PubChem[3]
Predicted XlogP	0.5	PubChem[3]
InChI	InChI=1S/C9H15N3/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h3,6-9H,1-2,4-5,10H2	PubChem[3]
InChIKey	OEDWWEUVTQJUBT-UHFFFAOYSA-N	PubChem[3]
SMILES	<chem>C1CCC(C(C1)N)N2C=CC=N2</chem>	PubChem[3]
CAS Number	Not Available	-

Note: Some properties are predicted based on computational models due to the limited experimental data available for this specific compound.

## Proposed Synthesis Protocol

The synthesis of **2-(1H-pyrazol-1-yl)cyclohexan-1-amine** can be envisioned through a nucleophilic substitution reaction followed by reduction. A plausible synthetic route would involve the reaction of a suitable cyclohexene-derived epoxide with pyrazole, followed by amination of the resulting alcohol. An alternative and more direct approach could be the reductive amination of the corresponding ketone, 2-(1H-pyrazol-1-yl)cyclohexan-1-one.[4]

## Synthesis via Reductive Amination of 2-(1H-pyrazol-1-yl)cyclohexan-1-one

This two-step protocol involves the initial synthesis of the ketone intermediate followed by its conversion to the target amine.

### Step 1: Synthesis of 2-(1H-pyrazol-1-yl)cyclohexan-1-one

This step would likely involve the reaction of 2-chlorocyclohexan-1-one with pyrazole in the presence of a base.

#### Materials and Reagents:

- 2-chlorocyclohexan-1-one
- 1H-pyrazole
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acetonitrile (CH<sub>3</sub>CN)
- Ethyl acetate (EtOAc)
- Brine solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- To a solution of 2-chlorocyclohexan-1-one (1.0 eq) in acetonitrile, add 1H-pyrazole (1.2 eq) and potassium carbonate (2.0 eq).
- Stir the reaction mixture at 80 °C for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
- Purify the crude 2-(1H-pyrazol-1-yl)cyclohexan-1-one by column chromatography on silica gel.

### Step 2: Reductive Amination to **2-(1H-pyrazol-1-yl)cyclohexan-1-amine**

#### Materials and Reagents:

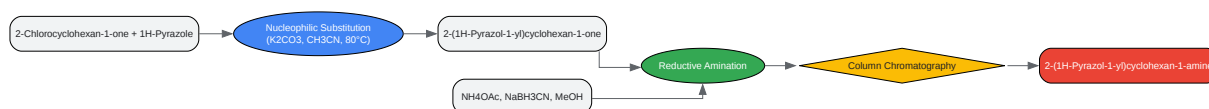
- 2-(1H-pyrazol-1-yl)cyclohexan-1-one
- Ammonium acetate (CH<sub>3</sub>COONH<sub>4</sub>)
- Sodium cyanoborohydride (NaBH<sub>3</sub>CN)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution

#### Procedure:

- Dissolve 2-(1H-pyrazol-1-yl)cyclohexan-1-one (1.0 eq) in methanol.
- Add ammonium acetate (10 eq) to the solution and stir until dissolved.
- Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Quench the reaction by the slow addition of water.
- Concentrate the mixture under reduced pressure to remove methanol.

- Extract the aqueous residue with dichloromethane.
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude amine.
- Purify by column chromatography on silica gel to obtain pure **2-(1H-pyrazol-1-yl)cyclohexan-1-amine**.

## Synthetic Workflow Diagram



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Caption: Proposed two-step synthesis of **2-(1H-pyrazol-1-yl)cyclohexan-1-amine**.

## Spectroscopic Characterization (Predicted)

While experimental data is not available, the following spectroscopic characteristics can be predicted for **2-(1H-pyrazol-1-yl)cyclohexan-1-amine**.

- <sup>1</sup>H NMR: The spectrum would be complex due to the stereochemistry of the cyclohexane ring. Key signals would include:
  - Three distinct protons for the pyrazole ring, likely in the range of  $\delta$  6.0-7.5 ppm.
  - A multiplet for the proton at the carbon bearing the pyrazole group (CH-N).
  - A multiplet for the proton at the carbon bearing the amine group (CH-NH<sub>2</sub>).
  - A broad singlet for the amine protons (NH<sub>2</sub>), which would be exchangeable with D<sub>2</sub>O.

- A series of multiplets for the cyclohexane ring protons.
- <sup>13</sup>C NMR: Expected signals would include:
  - Three signals for the pyrazole ring carbons.
  - Signals for the two methine carbons of the cyclohexane ring attached to the nitrogen atoms.
  - Signals for the remaining methylene carbons of the cyclohexane ring.
- IR Spectroscopy: Characteristic absorption bands would be observed for:
  - N-H stretching of the primary amine (around 3300-3400 cm<sup>-1</sup>).
  - C-H stretching of the aliphatic and aromatic groups.
  - C=N and C=C stretching of the pyrazole ring.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]<sup>+</sup> at m/z 165.1266, corresponding to the monoisotopic mass.[\[3\]](#)

## Applications in Drug Development

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a number of approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[\[2\]](#)[\[5\]](#) The incorporation of a cyclohexylamine moiety introduces a three-dimensional structural element and a basic center, which can be crucial for target binding and pharmacokinetic properties.

## Potential Therapeutic Areas

- Oncology: Many kinase inhibitors incorporate a pyrazole core. The amine group on the cyclohexane ring could serve as a key interaction point with the hinge region of protein kinases.
- Inflammatory Diseases: Pyrazole derivatives, such as celecoxib, are known COX-2 inhibitors.[\[2\]](#) The title compound could be explored for similar activities.

- Infectious Diseases: The pyrazole scaffold has been investigated for the development of antibacterial and antiviral agents.[2]

## Structure-Activity Relationship (SAR) Considerations

The **2-(1H-pyrazol-1-yl)cyclohexan-1-amine** scaffold offers multiple points for chemical modification to explore structure-activity relationships.

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## Sources

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